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Abstract
CBL0100, also known as Curaxin 100, is a carbazole-derived small molecule that has

garnered significant interest in the fields of oncology and virology. It functions as a potent

inhibitor of the "Facilitates Chromatin Transcription" (FACT) complex, a critical histone

chaperone involved in transcription, replication, and DNA repair. By intercalating into DNA and

altering chromatin architecture, CBL0100 induces "chromatin trapping" of the FACT complex,

leading to the inhibition of key cellular signaling pathways such as NF-κB and the activation of

the p53 tumor suppressor pathway. This unique mechanism of action underlies its promising

therapeutic potential as both an anticancer agent and a latency-promoting agent in HIV-1

treatment strategies. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical and pharmacological properties, and mechanism of action of

CBL0100, supplemented with detailed experimental protocols and pathway diagrams to

support further research and development.

Chemical Structure and Physicochemical Properties
CBL0100 is a synthetic small molecule with a core carbazole scaffold. Its chemical identity and

known properties are summarized below.
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Identifier Value

IUPAC Name
6-(2-(Diethylamino)ethyl)-1,6,10,11-tetrahydro-

3H-dicyclopenta[c,g]carbazole-3,9(2H)-dione

Chemical Formula C₂₄H₂₆N₂O₂

Molecular Weight 374.48 g/mol

CAS Number 1197996-83-0 (free base)

SMILES
CCN(CC)CCN1C2=CC(C3=C1C=C(C(=O)C4)C

4C3)=C(C(=O)C5)C5C2

Physicochemical Properties
Quantitative data on the physicochemical properties of CBL0100 are not readily available in

the public domain. However, qualitative descriptions indicate that it has lower water solubility

and higher toxicity compared to the related compound CBL0137.[1]

Property Value

Water Solubility Low (qualitative)[1]

pKa Data not available

logP Data not available

Pharmacological Properties and Mechanism of
Action
CBL0100 exerts its biological effects primarily through the inhibition of the FACT (Facilitates

Chromatin Transcription) complex.

Pharmacodynamics
The primary pharmacodynamic effect of CBL0100 is the functional inactivation of the FACT

complex.[2][3] The FACT complex, a heterodimer of SSRP1 (Structure-specific recognition

protein 1) and SPT16 (Suppressor of Ty 16), is a histone chaperone that plays a crucial role in
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destabilizing nucleosomes, thereby facilitating processes such as transcription, replication, and

DNA repair.[4]

CBL0100, being a DNA intercalator, binds to DNA and alters its three-dimensional structure.[1]

This structural change in chromatin leads to the "trapping" of the FACT complex onto

chromatin, a phenomenon referred to as "c-trapping".[1][5] This sequestration of FACT

prevents its normal function in facilitating transcription elongation by RNA Polymerase II.[2][6]

The downstream effects of FACT inhibition by CBL0100 include:

Inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

signaling: In the context of its anti-tumor activity, CBL0100 has been shown to suppress NF-

κB-mediated transcription.[6][7] However, in the context of HIV-1, its inhibitory effect on viral

transcription appears to be independent of the NF-κB binding site in the viral LTR.[6]

Activation of p53: CBL0100 can induce the activation of the tumor suppressor protein p53.[7]

[8]

Pharmacokinetics
Detailed pharmacokinetic data for CBL0100 are limited. It is noted to be more biologically

active but also more toxic and less soluble than the related compound CBL0137, which has

limited its use in animal studies.[1]

Biological Activity
CBL0100 has demonstrated significant biological activity in both cancer and HIV-1 models.

Biological Activity Cell Line/System Value Reference

IC₅₀ (HIV-1 NL4-3

replication)
Jurkat cells 0.055 µM [6]

Cytotoxicity Jurkat cells

Mild cytotoxicity

observed at 0.05, 0.1,

and 0.2 µM

[6]
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Signaling Pathways
The mechanism of action of CBL0100 involves the modulation of fundamental cellular

pathways related to transcription and stress response.

FACT Inhibition and Chromatin Trapping
The core mechanism of CBL0100 is its ability to intercalate into DNA, leading to the trapping of

the FACT complex on chromatin. This prevents FACT from facilitating the passage of RNA

Polymerase II, thereby inhibiting transcription elongation.
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Mechanism of FACT Inhibition by CBL0100.

Downstream Effects on NF-κB and p53 Pathways
The inhibition of FACT by CBL0100 has significant downstream consequences on key

signaling pathways, including the suppression of NF-κB and the activation of p53.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.benchchem.com/product/b606512?utm_src=pdf-body-img
https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NF-κB Pathway p53 Pathway

CBL0100

FACT Inhibition

NF-κB Mediated
Transcription

Inhibits

p53 Activation

Activates

Pro-inflammatory &
Survival Genes

Apoptosis & Cell Cycle
Arrest Genes

Click to download full resolution via product page

Downstream Signaling Effects of CBL0100.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

CBL0100.

HIV-1 p24 Antigen ELISA
This protocol is used to quantify the amount of HIV-1 p24 capsid protein in cell culture

supernatants, serving as a measure of viral replication.

Materials:

HIV-1 p24 ELISA kit (commercial kits are widely available)

Cell culture supernatants
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96-well microplate

Plate reader capable of measuring absorbance at 450 nm

Procedure:

Plate Coating: Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and

incubate overnight at room temperature.[9][10]

Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with

0.05% Tween 20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1

hour at room temperature to prevent non-specific binding.

Sample and Standard Incubation: Add diluted samples and p24 standards to the wells.

Incubate for 2 hours at room temperature.[9]

Detection Antibody: After washing, add a biotinylated detection antibody and incubate for 2

hours at room temperature.[11]

Streptavidin-HRP: Following another wash step, add streptavidin-horseradish peroxidase

(HRP) conjugate and incubate for 20-30 minutes at room temperature, protected from light.

[9][11]

Substrate Addition: Add a substrate solution (e.g., TMB or OPD) and incubate until a color

change is observed.[11]

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[9]

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the concentration of p24 in the samples by comparing their

absorbance values to the standard curve.
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Workflow for HIV-1 p24 ELISA.
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MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., SDS-HCl or DMSO)

96-well plate with cultured cells

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of CBL0100 and a vehicle

control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

[1][12]

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a

solubilization solution to dissolve the formazan crystals.[13][14]

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and

read the absorbance at a wavelength between 550 and 600 nm.[1]

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The

CC₅₀ (50% cytotoxic concentration) can be determined by plotting cell viability against the

log of the compound concentration.[15][16]

Chromatin Immunoprecipitation (ChIP) Assay
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ChIP is used to determine the association of specific proteins with particular regions of DNA in

the cell.

Materials:

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Lysis and sonication buffers

Antibody specific to the protein of interest (e.g., RNA Polymerase II, SSRP1, SPT16)

Protein A/G beads

Wash buffers

Elution buffer

Proteinase K and RNase A

DNA purification kit

qPCR reagents

Procedure:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-

link proteins to DNA. Quench with glycine.[17][18]

Cell Lysis and Sonication: Lyse the cells to release the chromatin. Shear the chromatin into

fragments of 200-1000 bp using sonication.[17][19]

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target

protein overnight at 4°C.[19]

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA

complexes.
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Washing: Wash the beads extensively to remove non-specifically bound chromatin.[19]

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and

proteins.[19]

DNA Purification: Purify the DNA using a standard DNA purification kit.[17]

Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific to the

DNA region of interest.

Conclusion
CBL0100 is a promising small molecule with a well-defined mechanism of action centered on

the inhibition of the FACT complex. Its ability to modulate fundamental cellular processes of

transcription and stress response pathways highlights its potential in the development of novel

therapeutics for cancer and HIV. The data and protocols presented in this guide are intended to

provide a solid foundation for researchers and drug development professionals to further

explore the therapeutic applications of CBL0100 and related compounds. Further studies are

warranted to fully elucidate its pharmacokinetic profile and to establish its safety and efficacy in

preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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